Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate
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Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of derivatives with varying side chains and substituents. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, which suggests a method that could potentially be adapted for the synthesis of Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate . Another related synthesis involves the intramolecular cycloaddition reaction to form a compound with a pyrrolidine ring, which is a feature that might be relevant to the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate often includes rings such as pyrrolidine or pyran, which can adopt envelope conformations. The spatial arrangement of these rings and substituents can significantly influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes reactions with various nucleophiles. For example, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to provide compounds with a pyrrolo[3,4-c]pyridin-3-one structure . These reactions demonstrate the versatility of ethyl ester derivatives in forming a range of products with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate are influenced by their molecular structure. For instance, the presence of a pyrrolidine ring and ester groups can affect the compound's solubility, boiling point, and stability. Intermolecular interactions, such as hydrogen bonding, can also play a role in the crystal structure and overall properties of these compounds .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Derivatives
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, related to Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate, were synthesized and evaluated for their antimalarial activities against P. falciparum (K1 strain) and antimycobacterium. These derivatives show promise in medicinal chemistry (Nongpanga et al., 2003).
X-ray Powder Diffraction
Ethyl ester derivatives, closely related to Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate, were studied using X-ray powder diffraction, demonstrating their importance in understanding molecular structures in drug synthesis (Qing Wang et al., 2017).
Chemical Synthesis
- Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming adducts similar to Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate. This showcases the compound's utility in advanced organic synthesis (Xue-Feng Zhu et al., 2003).
Organic Chemistry and Catalysis
- Reactions with Nucleophiles: Ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates, similar in structure to Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate, reacted with O-nucleophiles and N-nucleophiles, leading to various substituted pyridines. This demonstrates the reactivity of such compounds in organic chemistry (R. A. Gadzhili et al., 2015).
Photocrosslinkable Molecules
- Synthesis of Star-shaped Molecules: Novel star-shaped molecules were synthesized by attaching a tricyanopyrroline-based chromophore to 6-(4-{1,1-bis-[4-(5-carboxy-pentyloxy)-phenyl]-ethyl}-phenoxy)-hexanoic acid. The chromophore used is similar to Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate, highlighting its potential in creating materials with nonlinear optical properties (M. Cho et al., 2008).
properties
IUPAC Name |
ethyl 6-oxo-6-[2-(pyrrolidin-1-ylmethyl)phenyl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-2-23-19(22)12-6-5-11-18(21)17-10-4-3-9-16(17)15-20-13-7-8-14-20/h3-4,9-10H,2,5-8,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCWRPRZXAXCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643682 |
Source
|
Record name | Ethyl 6-oxo-6-{2-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate | |
CAS RN |
898775-33-2 |
Source
|
Record name | Ethyl ε-oxo-2-(1-pyrrolidinylmethyl)benzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-oxo-6-{2-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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